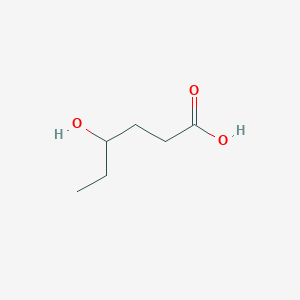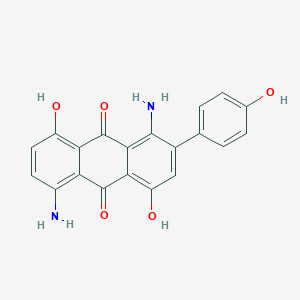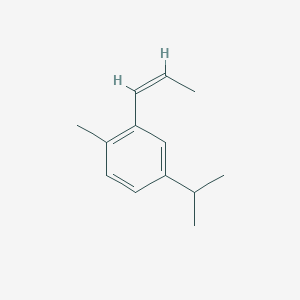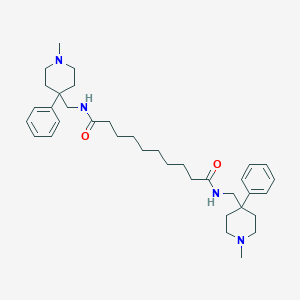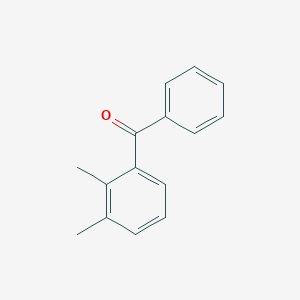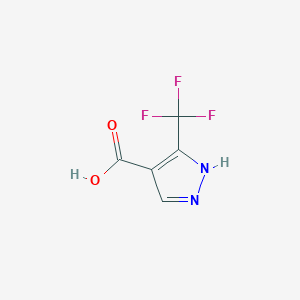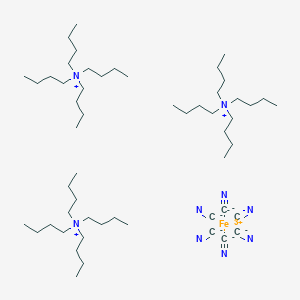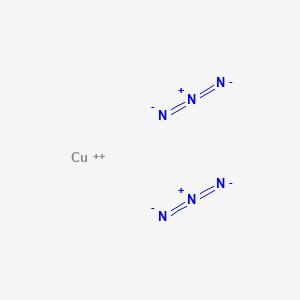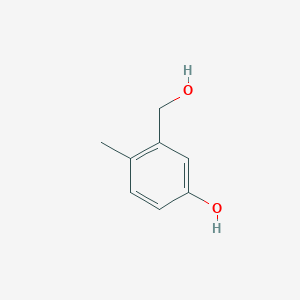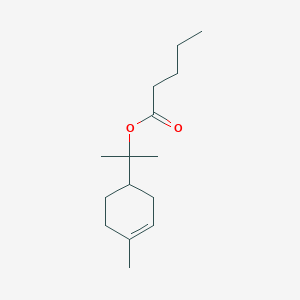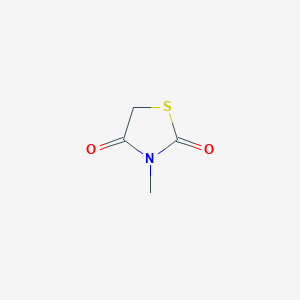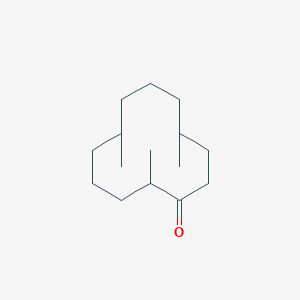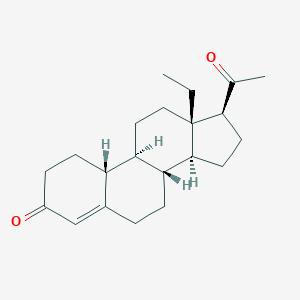
18,19-Dinorpregn-4-ene-3,20-dione, 13-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
18,19-Dinorpregn-4-ene-3,20-dione, 13-ethyl- is a synthetic steroid hormone that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in detail. In
Scientific Research Applications
18,19-Dinorpregn-4-ene-3,20-dione, 13-ethyl- has been used in a wide range of scientific research applications, including studies of steroid hormone receptors, gene expression, and cell signaling pathways. This compound has been shown to have potent anti-inflammatory and immunosuppressive effects, making it useful for investigating the role of steroid hormones in immune system function. Additionally, 18,19-Dinorpregn-4-ene-3,20-dione, 13-ethyl- has been used to study the effects of steroid hormones on bone metabolism, cardiovascular function, and reproductive health.
Mechanism Of Action
The mechanism of action of 18,19-Dinorpregn-4-ene-3,20-dione, 13-ethyl- involves binding to steroid hormone receptors, specifically the glucocorticoid receptor and the progesterone receptor. Once bound to these receptors, this compound can modulate gene expression and cellular signaling pathways, leading to a variety of biochemical and physiological effects.
Biochemical And Physiological Effects
18,19-Dinorpregn-4-ene-3,20-dione, 13-ethyl- has a variety of biochemical and physiological effects, including anti-inflammatory and immunosuppressive effects, modulation of bone metabolism, and regulation of cardiovascular and reproductive function. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, leading to reduced inflammation and immune system activation. Additionally, 18,19-Dinorpregn-4-ene-3,20-dione, 13-ethyl- has been shown to increase bone density and reduce the risk of osteoporosis, as well as regulate blood pressure and improve cardiovascular function.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 18,19-Dinorpregn-4-ene-3,20-dione, 13-ethyl- in lab experiments is its potent anti-inflammatory and immunosuppressive effects, which make it useful for investigating the role of steroid hormones in immune system function. Additionally, this compound has been shown to have a wide range of biochemical and physiological effects, making it useful for investigating a variety of research questions. However, there are some limitations to using 18,19-Dinorpregn-4-ene-3,20-dione, 13-ethyl- in lab experiments, including its potential to interact with other steroid hormones and its limited solubility in water.
Future Directions
There are many potential future directions for research involving 18,19-Dinorpregn-4-ene-3,20-dione, 13-ethyl-. One area of interest is investigating the effects of this compound on immune system function in different disease contexts, such as autoimmune disorders and cancer. Additionally, further research is needed to understand the molecular mechanisms underlying the effects of 18,19-Dinorpregn-4-ene-3,20-dione, 13-ethyl- on bone metabolism and cardiovascular function. Finally, there is potential for developing new synthetic analogs of 18,19-Dinorpregn-4-ene-3,20-dione, 13-ethyl- with improved solubility and bioavailability for use in future research.
Synthesis Methods
18,19-Dinorpregn-4-ene-3,20-dione, 13-ethyl- is synthesized from pregnenolone acetate through a series of chemical reactions. The first step involves the conversion of pregnenolone acetate to 16-dehydropregnenolone acetate using sodium periodate. The resulting compound is then subjected to a series of reactions involving reduction, oxidation, and esterification, ultimately resulting in the formation of 18,19-Dinorpregn-4-ene-3,20-dione, 13-ethyl-.
properties
CAS RN |
13934-52-6 |
|---|---|
Product Name |
18,19-Dinorpregn-4-ene-3,20-dione, 13-ethyl- |
Molecular Formula |
C21H30O2 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-17-acetyl-13-ethyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O2/c1-3-21-11-10-17-16-7-5-15(23)12-14(16)4-6-18(17)20(21)9-8-19(21)13(2)22/h12,16-20H,3-11H2,1-2H3/t16-,17+,18+,19+,20-,21+/m0/s1 |
InChI Key |
IJLOEMVVXWXXJN-LDIYZUBKSA-N |
Isomeric SMILES |
CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)C)CCC4=CC(=O)CC[C@H]34 |
SMILES |
CCC12CCC3C(C1CCC2C(=O)C)CCC4=CC(=O)CCC34 |
Canonical SMILES |
CCC12CCC3C(C1CCC2C(=O)C)CCC4=CC(=O)CCC34 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




